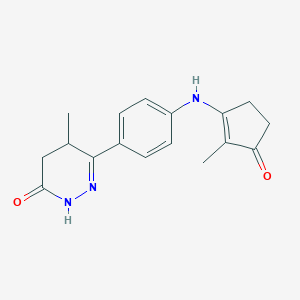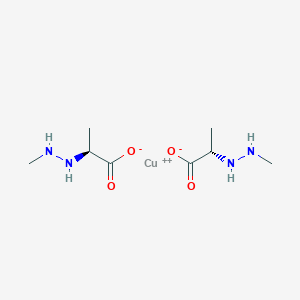![molecular formula C13H19BrO B220325 [(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate CAS No. 123003-47-4](/img/structure/B220325.png)
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate is a natural product found in Siphonaria zelandica with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Odor Properties : A study by Hamamatsu et al. (1981) explored the synthesis of ethyl esters with similar structural elements, investigating their odor properties. The research involved acid-catalyzed aldol-condensation and oxidation processes to produce ethyl esters with specific odor characteristics (Hamamatsu, Naoshima, Wakabayashi, & Hayashi, 1981).
Chemical Derivatives from Limpets : Blanchfield et al. (1994) isolated new polypropionates, including compounds structurally related to the target compound, from Siphonariid Limpets. These substances were analyzed using two-dimensional NMR spectroscopy and biosynthetic reasoning (Blanchfield, Brecknell, Brereton, Garson, & Jones, 1994).
Synthesis of Related Esters : Tan and Tjia (1975) synthesized related compounds through a double Michael addition, followed by intramolecular etherification. The study provided insights into the chemical synthesis processes relevant to compounds like the target molecule (Tan & Tjia, 1975).
Biological and Chemical Applications
Chemoenzymatic Synthesis in Drug Development : A study by Ramesh et al. (2017) involved the chemoenzymatic synthesis of compounds structurally related to the target molecule. This research has implications for the development of drugs like rosuvastatin and natural styryl lactone cryptomoscatone E1 (Ramesh, Anjibabu, Reddy, Yedukondalu, Reddy, Kummari, Raju, & Srinivasu, 2017).
Investigation of Pyrazine Formation : Shibamoto and Bernhard (1977) investigated the formation of various pyrazines, a process that is relevant to understanding the chemical behavior of compounds similar to the target molecule. Their research focused on model systems involving d-glucose, ammonia, and various metal ions (Shibamoto & Bernhard, 1977).
Propiedades
Número CAS |
123003-47-4 |
|---|---|
Nombre del producto |
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate |
Fórmula molecular |
C13H19BrO |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate |
InChI |
InChI=1S/C29H44O8/c1-11-20(30)15(4)26(16(5)21(31)12-2)37-28(35)29(9,10)27(34)17(6)22(32)14-24-19(8)25(33)18(7)23(13-3)36-24/h15-17,26-27,34H,11-14H2,1-10H3/t15-,16-,17?,27?/m1/s1 |
Clave InChI |
HBLBJTXSYDMQDU-OJQYZGAJSA-N |
SMILES isomérico |
CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC([C@H](C)C(=O)CC)[C@H](C)C(=O)CC)O)C)C |
SMILES |
CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC(C(C)C(=O)CC)C(C)C(=O)CC)O)C)C |
SMILES canónico |
CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC(C(C)C(=O)CC)C(C)C(=O)CC)O)C)C |
Sinónimos |
baconipyrone C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

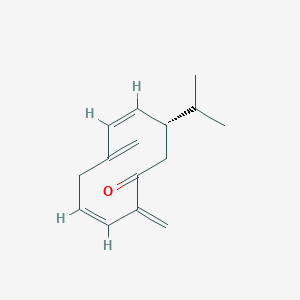
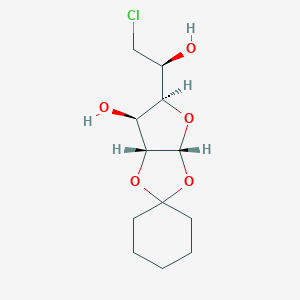
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)

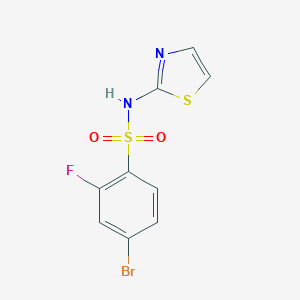
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)

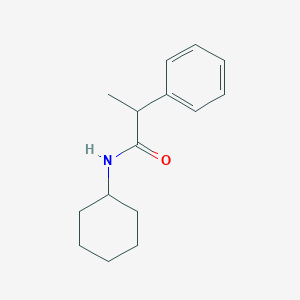
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
